molecular formula C21H19N5O4S B422221 N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide

N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide

Katalognummer: B422221
Molekulargewicht: 437.5g/mol
InChI-Schlüssel: PMRPBSDZFDYUNH-XKZIYDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 2-methylimidazo[1,2-a]pyridine moiety, which is known for its broad range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide typically involves multiple steps. The starting material, 2-methylimidazo[1,2-a]pyridine, undergoes a series of reactions including carbonylation, hydrazination, and sulfonation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylimidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities including antimicrobial, antiviral, and anticancer properties.

    Benzenesulfonamide derivatives: Commonly used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Uniqueness

N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is unique due to its combination of the 2-methylimidazo[1,2-a]pyridine and benzenesulfonamide moieties, which may confer distinct biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H19N5O4S

Molekulargewicht

437.5g/mol

IUPAC-Name

N-[(Z)-[5-(benzenesulfonamidomethyl)furan-2-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N5O4S/c1-15-20(26-12-6-5-9-19(26)24-15)21(27)25-22-13-16-10-11-17(30-16)14-23-31(28,29)18-7-3-2-4-8-18/h2-13,23H,14H2,1H3,(H,25,27)/b22-13-

InChI-Schlüssel

PMRPBSDZFDYUNH-XKZIYDEJSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4

Isomerische SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.